Synthesis of 2-Amino-2-(2,5-dimethylphenyl)acetamide
Synthesis of 2-Amino-2-(2,5-dimethylphenyl)acetamide
Technical Guide:
Executive Summary & Target Analysis
Target Molecule: 2-Amino-2-(2,5-dimethylphenyl)acetamide
Chemical Class:
Disambiguation Note: This compound is a glycinamide derivative (the amide of 2,5-dimethylphenylglycine). It is distinct from anilides such as the Lidocaine Impurity J (2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide), where the nitrogen is attached directly to the aromatic ring.[1] This guide focuses strictly on the synthesis of the
Application Context: This structural motif serves as a critical intermediate in the synthesis of non-natural amino acids, peptide mimetics, and specific neuroactive agents (e.g., glycine transporter inhibitors).[2] The steric bulk of the 2,5-dimethyl substitution provides unique conformational constraints valuable in drug design.[1][2]
Retrosynthetic Analysis & Strategy
The most atom-economical and scalable route to
Pathway Logic:
-
C-C Bond Formation: Reaction of 2,5-dimethylbenzaldehyde with a cyanide source and an amine source generates the
-aminonitrile.[1] -
Functional Group Transformation: Selective hydration of the nitrile (
) to the primary amide ( ) without over-hydrolysis to the carboxylic acid.
DOT Diagram: Retrosynthetic Pathway
Figure 1: Retrosynthetic logic deconstructing the target into commercially available 2,5-dimethylbenzaldehyde.
Phase 1: Synthesis of the -Aminonitrile
Objective: Synthesis of 2-amino-2-(2,5-dimethylphenyl)acetonitrile. Method: Strecker Reaction (Standard Aqueous/Methanolic Protocol).
Mechanistic Insight
The reaction proceeds via the formation of an imine intermediate between the aldehyde and ammonia (generated in situ from ammonium chloride). The cyanide ion then attacks the imine carbon.[3][4][5] The 2,5-dimethyl substitution creates steric hindrance, potentially slowing the imine formation; therefore, extended reaction times or slight heating compared to unsubstituted benzaldehyde is required.[1][2]
Experimental Protocol
Reagents & Stoichiometry:
| Reagent | Equiv.[5][6][7] | Role |
| 2,5-Dimethylbenzaldehyde | 1.0 | Substrate |
| Ammonium Chloride ( | 2.0 | Amine Source / Buffer |
| Sodium Cyanide ( | 1.1 | Cyanide Source |
| Methanol / Water (1:[1]1) | - | Solvent System |
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 equiv of Ammonium Chloride in a 1:1 mixture of water and methanol (approx. 5 mL per mmol of substrate).
-
Imine Formation: Add 1.0 equiv of 2,5-Dimethylbenzaldehyde . Stir vigorously at room temperature for 30 minutes. The solution may become turbid as the imine/hemiaminal forms.
-
Cyanation (Hazard Critical): Carefully add 1.1 equiv of Sodium Cyanide (or KCN) in small portions.
-
Safety Note: This step generates small amounts of HCN gas. Perform strictly in a high-efficiency fume hood. Ensure a bleach bath is available for quenching.
-
-
Reaction: Seal the flask and stir at room temperature for 24–48 hours. Monitor via TLC (Silica; EtOAc/Hexane 3:7). The aldehyde spot should disappear, and a more polar amine spot should appear.[2]
-
Workup:
-
Dilute the reaction mixture with water.
-
Extract the product with Ethyl Acetate (
). -
Wash the combined organic layers with saturated
followed by brine.[6] -
Dry over anhydrous
and concentrate under reduced pressure. -
Result: The crude aminonitrile is typically a yellow/orange oil or low-melting solid.[1] It is often sufficiently pure for the next step.
-
Phase 2: Controlled Hydrolysis to the Amide
Objective: Conversion of the nitrile to the primary amide without forming the carboxylic acid.
Method: Acid-Catalyzed Hydration (Concentrated
Mechanistic Insight
Using concentrated sulfuric acid at low temperature protonates the nitrile nitrogen and the primary amine. The protonation of the amine (
Experimental Protocol
Reagents & Stoichiometry:
| Reagent | Specification | Role |
| Crude Aminonitrile | 1.0 Equiv | Substrate |
| Sulfuric Acid ( | Concentrated (98%) | Reagent/Solvent |
| Ammonium Hydroxide ( | 25% Aqueous | Neutralization |
| Ice | Crushed | Quenching |
Step-by-Step Methodology:
-
Setup: Place Concentrated
(approx. 3 mL per gram of nitrile) in a flask and cool to 0–5°C in an ice bath. -
Addition: Add the Crude Aminonitrile dropwise (if oil) or portion-wise (if solid) to the acid, maintaining the temperature below 10°C.
-
Note: The reaction is exothermic.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 10–12 hours.
-
Endpoint: Monitor by TLC.[8] The nitrile spot will disappear, replaced by a much more polar spot (Amide).
-
-
Quenching: Pour the reaction mixture slowly onto crushed ice. The solution will be strongly acidic.
-
Neutralization: Carefully basify the solution to pH ~9–10 using 25% Ammonium Hydroxide (or 50% NaOH solution, though
is gentler).-
Precipitation: The free base amide often precipitates as a white solid upon neutralization.
-
-
Isolation:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 9:1).
Workflow Visualization
DOT Diagram: Experimental Workflow
Figure 2: Sequential workflow for the two-step synthesis.
Analytical Profile (Expected Data)
To validate the synthesis, the following spectral characteristics should be confirmed:
-
IR Spectroscopy:
-
Amide I & II: Strong bands at 1650–1690
(C=O stretch) and 1600–1640 (N-H bend). -
Primary Amine: Doublet at 3300–3400
( stretch). -
Absence of Nitrile: Disappearance of the sharp peak at ~2240
.
-
-
1H NMR (DMSO-d6, 400 MHz):
References
-
Strecker, A. (1850).[4] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45.[2]
-
Organic Chemistry Portal. "Strecker Synthesis". Organic-Chemistry.org.
-
Master Organic Chemistry. "The Strecker Synthesis of Amino Acids". MasterOrganicChemistry.com.
-
Corson, B. B., et al. (1941). "Alpha-Amino-alpha-phenylacetamide".[1][2] Organic Syntheses, Coll.[2] Vol. 2, p.29. (Demonstrates the H2SO4 hydrolysis method for phenylglycinamide).
Sources
- 1. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 2. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
